molecular formula C11H19N5O2S B3040852 Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate CAS No. 244201-29-4

Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B3040852
CAS No.: 244201-29-4
M. Wt: 285.37 g/mol
InChI Key: UYCOBVUFFIQOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a 1,3,4-thiadiazole ring substituted with an amino group at the 5-position. The tert-butyl carbamate (Boc) group protects the piperazine nitrogen, making the compound a versatile intermediate in medicinal chemistry and drug discovery. It is synthesized via nucleophilic substitution between a chloro-1,3,4-thiadiazole precursor and tert-butyl piperazine-1-carboxylate under refluxing ethanol or acetonitrile conditions . The amino group on the thiadiazole ring enhances nucleophilicity, enabling further functionalization (e.g., amide coupling or alkylation). This compound is commercially available with high purity (>95%) and is frequently utilized in the synthesis of biologically active molecules, including antimicrobial and anticancer agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-14-13-8(12)19-9/h4-7H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCOBVUFFIQOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-amino-1,3,4-thiadiazole. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological processes such as DNA replication, making the compound useful in antimicrobial and anticancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in the 5-amino-1,3,4-thiadiazole moiety, which distinguishes it from analogs with nitro, halogen, or aryl substituents. Below is a comparative analysis of key derivatives:

Compound Name Substituent on Thiadiazole/Piperazine Key Features Stability & Reactivity Biological Relevance References
Target Compound 5-amino-1,3,4-thiadiazole - Amino group enables H-bonding and conjugation.
- Boc protection aids solubility and handling.
Likely stable in neutral media; amino group may reduce gastric degradation vs. nitro analogs. Intermediate for antimicrobial/anticancer agents.
1-(5-Nitroaryl-thiadiazol-2-yl)piperazines (5a-b) 5-nitroaryl - Electron-withdrawing nitro group reduces nucleophilicity.
- Used in benzyl chloride coupling.
Stable under reflux conditions but may require reduction for bioactive derivatives. Precursors for antimicrobial compounds.
Tert-butyl 4-(fluorophenyl-triazolyl)piperazine (1a) Fluorophenyl-triazolyl - Triazole and fluorine enhance metabolic stability.
- Susceptible to gastric fluid degradation.
Degrades in simulated gastric fluid, limiting oral bioavailability. Potential CNS-targeting candidates.
Tert-butyl 4-(thiophene-oxopentanoyl)piperazine (41a) Thiophene-oxopentanoyl - Thiophene and ketone groups allow structural diversification.
- Synthesized via EDC/HOBt coupling.
Stable during synthesis; oxopentanoyl may confer anti-parasitic activity. Anti-schistosomal lead optimization.
Tert-butyl 4-(bromo-cyanopyridinyl)piperazine (6) 5-bromo-3-cyanopyridine - Bromo substituent facilitates cross-coupling reactions. Stable under microwave conditions; bromine enhances functionalization potential. Building block for kinase inhibitors.

Physical Properties

  • logP: Estimated logP values for amino-thiadiazole derivatives are lower than those of halogenated or aryl-substituted compounds, impacting membrane permeability .

Biological Activity

Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate (CAS Number: 244201-29-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C11H19N5O2SC_{11}H_{19}N_{5}O_{2}S and a molecular weight of approximately 285.37 g/mol. Its structure includes a piperazine ring and a thiadiazole moiety, which are known for their significant biological activities.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for neurotransmitter regulation in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to interact with microbial targets. In vitro studies have shown promising results against various bacterial strains and fungi .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's ability to bind to and inhibit AChE and BuChE suggests a mechanism where it modulates neurotransmitter levels, potentially leading to improved cognitive function in neurodegenerative conditions .
  • Antimicrobial Action : The thiadiazole moiety is known to disrupt microbial cell wall synthesis or function through interactions with specific enzymes or proteins essential for microbial survival .
  • Cytotoxicity : Some studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has shown activity against various cancer types in preliminary assays .

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results demonstrated that treatment with this compound significantly improved cognitive function and reduced amyloid plaque formation compared to control groups.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited significant inhibitory effects at low concentrations, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
2-Amino-1,3,4-thiadiazole Antimicrobial, anticancerEnzyme inhibition
Thiadiazole derivatives Antiviral, analgesicProtein interaction
Doxorubicin AnticancerDNA intercalation

This compound stands out due to its unique combination of both piperazine and thiadiazole structures which enhances its biological profile compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate with 2-bromo-1,3,4-thiadiazole in the presence of XPhos, Pd(dba)₂, and Na₂CO₃ in acetonitrile/water at 100°C for 7 hours (yield: 42%) .
  • Nucleophilic Substitution : React Boc-protected piperazine with halogenated thiadiazole derivatives (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane/K₂CO₃ at 110°C for 12 hours (yield: 80–88.7%) .
    • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. 1,4-dioxane) and catalyst loading to improve yield. Silica gel chromatography (ethyl acetate/petroleum ether gradients) is critical for purification .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Key peaks include δ 1.48 (s, 9H, t-Bu), δ 3.10–3.61 (m, 8H, piperazine protons), and δ 9.20 (s, 1H, thiadiazole NH₂) .
  • LCMS/HRMS : Confirm molecular ion [M+H]⁺ at m/z 348.1 .
  • X-Ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structural validation if crystals are obtainable .

Q. What purification strategies are effective for isolating this compound?

  • Chromatography : Use silica gel with ethyl acetate/petroleum ether gradients (e.g., 0–80% ethyl acetate) to separate impurities .
  • Acid/Base Workup : For Boc-deprotection, treat with 4M HCl in dioxane, followed by neutralization with K₂CO₃ to isolate the free piperazine-thiadiazole intermediate .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

  • Docking Studies : Target HIF prolyl-hydroxylase (PHD2) using software like AutoDock Vina. The thiadiazole moiety may chelate Fe²⁺ in the enzyme’s active site, mimicking natural substrates .
  • QSAR Analysis : Correlate substituent effects (e.g., Boc group removal) with inhibitory activity. Hydrazide derivatives (e.g., tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate) show enhanced binding due to hydrogen-bond interactions .

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 42% vs. 80%)?

  • Root-Cause Analysis :

  • Catalyst Efficiency : Compare Pd(dba)₂/XPhos (lower yield) vs. Pd(PPh₃)₄ (higher yield) in cross-coupling reactions .
  • Reaction Time/Temperature : Extended heating (16 hours at 95°C) may improve conversion but risk decomposition .
    • Design of Experiments (DoE) : Systematically vary parameters (solvent, catalyst, stoichiometry) to identify optimal conditions .

Q. What strategies can resolve overlapping NMR signals in piperazine-thiadiazole derivatives?

  • Advanced NMR Techniques :

  • COSY/NOESY : Resolve coupling between piperazine protons (δ 3.0–3.6 ppm) and thiadiazole NH₂ .
  • ¹⁵N-Labeling : Track nitrogen environments in the thiadiazole ring to confirm regiochemistry .
    • Crystallographic Validation : Cross-reference NMR assignments with X-ray data to eliminate ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(5-amino-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.